molecular formula C11H15F2N5 B11744258 1-(difluoromethyl)-N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-3-methyl-1H-pyrazol-4-amine

1-(difluoromethyl)-N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-3-methyl-1H-pyrazol-4-amine

Cat. No.: B11744258
M. Wt: 255.27 g/mol
InChI Key: ATIANUGGAHKLDN-UHFFFAOYSA-N
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Description

1-(difluoromethyl)-N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-3-methyl-1H-pyrazol-4-amine is a compound of significant interest in the field of organic chemistry. This compound features a difluoromethyl group and two pyrazole rings, which are known for their biological and pharmacological activities. The presence of fluorine atoms in the molecule enhances its chemical stability and biological activity, making it a valuable compound for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(difluoromethyl)-N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-3-methyl-1H-pyrazol-4-amine typically involves the difluoromethylation of heterocycles via a radical process. This method is advantageous due to its ability to functionalize diverse fluorine-containing heterocycles, which are core moieties of various biologically active ingredients . The reaction conditions often include the use of radical initiators and specific catalysts to achieve the desired difluoromethylation.

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing advanced catalytic systems to ensure high yield and purity. The process may also include steps for purification and isolation of the final product to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

1-(difluoromethyl)-N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-3-methyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

1-(difluoromethyl)-N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-3-methyl-1H-pyrazol-4-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its stability and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(difluoromethyl)-N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-3-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The difluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially inhibiting or activating specific enzymes and receptors. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(difluoromethyl)-N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-3-methyl-1H-pyrazol-4-amine is unique due to its specific difluoromethyl and pyrazole moieties, which confer enhanced stability and biological activity

Properties

Molecular Formula

C11H15F2N5

Molecular Weight

255.27 g/mol

IUPAC Name

1-(difluoromethyl)-N-[(2,4-dimethylpyrazol-3-yl)methyl]-3-methylpyrazol-4-amine

InChI

InChI=1S/C11H15F2N5/c1-7-4-15-17(3)10(7)5-14-9-6-18(11(12)13)16-8(9)2/h4,6,11,14H,5H2,1-3H3

InChI Key

ATIANUGGAHKLDN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1)C)CNC2=CN(N=C2C)C(F)F

Origin of Product

United States

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